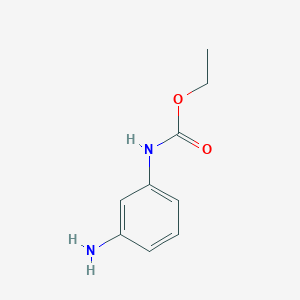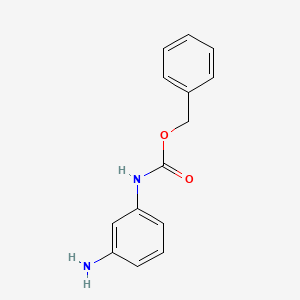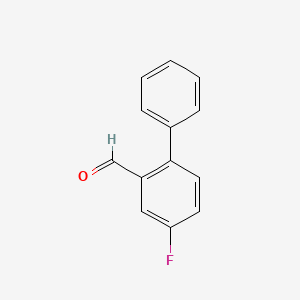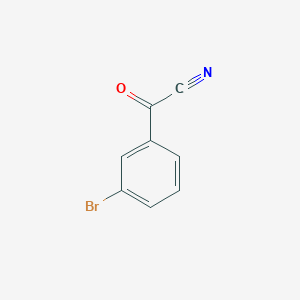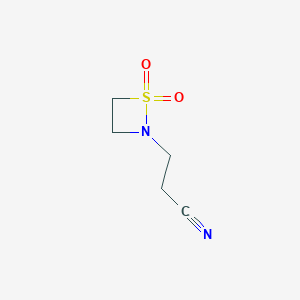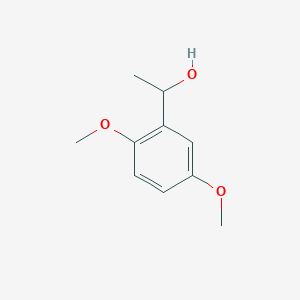
1-(2,5-Dimethoxyphenyl)ethanol
概要
説明
The compound 1-(2,5-Dimethoxyphenyl)ethanol is not directly studied in the provided papers. However, related compounds and their interactions with ethanol have been explored. For instance, a study on the crystal structure of a molecular complex involving hydroquinone and ethanol suggests that ethanol can form hydrogen-bonded adducts with various aromatic compounds, which could be relevant for understanding the behavior of 1-(2,5-Dimethoxyphenyl)ethanol in similar conditions .
Synthesis Analysis
While the synthesis of 1-(2,5-Dimethoxyphenyl)ethanol is not explicitly described, related compounds have been synthesized through various reactions. For example, the synthesis of 1,1-bis(diphenylphosphinoyl)ethanol and its complexes with metal nitrates indicates that aromatic ethanol derivatives can be synthesized and may form complexes through hydrogen bonding . Additionally, the formation of 1-phenyl-2-(2-pyridyl)ethanol via a Knoevenagel condensation reaction without a catalyst or solvent demonstrates a potential synthetic route that could be adapted for the synthesis of 1-(2,5-Dimethoxyphenyl)ethanol .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2,5-Dimethoxyphenyl)ethanol has been characterized using various techniques. For instance, the crystal structure of 1-phenyl-2-(2-pyridyl)ethanol was determined by X-ray diffraction, revealing the presence of intermolecular hydrogen bonds . Quantum chemical calculations using density functional theory have been employed to study the stability and charge distribution of 1,2-diphenyl-2-(1-phenylethylamino)ethanol, which could provide insights into the electronic structure of 1-(2,5-Dimethoxyphenyl)ethanol .
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specifically involving 1-(2,5-Dimethoxyphenyl)ethanol. However, the study of related compounds suggests that ethanol derivatives can participate in hydrogen bonding and may form stable complexes with other molecules, as seen in the case of 1,1-bis(diphenylphosphinoyl)ethanol . The reactivity of such compounds could be influenced by the presence of substituents on the aromatic ring, as well as the overall molecular stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2,5-Dimethoxyphenyl)ethanol are not directly reported, but research on similar molecules provides valuable information. For example, the study of dimethoxyethane/ethanol solutions highlights the impact of intermolecular hydrogen bonding on the thermophysical properties of mixtures involving ethanol and ether compounds . This suggests that 1-(2,5-Dimethoxyphenyl)ethanol may also exhibit significant deviations from ideality in mixtures due to its potential for hydrogen bonding.
科学的研究の応用
Oxidation and Environmental Implications
A study by Nie et al. (2014) investigated the oxidation of lignin model compounds by chlorine dioxide, highlighting the chlorination and oxidizing reaction coexistence. This research is relevant for understanding the environmental impact and potential applications of similar compounds in elemental chlorine-free (ECF) bleaching processes, reducing pollution in pulp and paper industries (Nie et al., 2014).
Catalysis and Chemical Synthesis
Alves et al. (2003) presented comparative studies on the oxidation of lignin model compounds, including dimethoxyphenyl ethanol derivatives, with hydrogen peroxide using Mn(IV)-based catalysts. These findings have implications for the development of efficient catalytic processes in organic synthesis, particularly in the oxidation of complex organic molecules (Alves et al., 2003).
Bioactive Compound Synthesis
Research by Sroor (2019) on the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds featuring dimethoxyphenyl components showcases the potential of dimethoxyphenyl derivatives in medicinal chemistry. These compounds have been explored for their utility in developing new therapeutic agents (Sroor, 2019).
Enzymatic Modification and Antioxidant Production
Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol to synthesize dimers with high antioxidant capacity. This study highlights the potential of using enzymatic processes to enhance the antioxidant properties of dimethoxyphenyl compounds, which could have applications in food science and pharmaceuticals (Adelakun et al., 2012).
Safety and Hazards
作用機序
Target of Action
This compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which could suggest a similar potential for 1-(2,5-Dimethoxyphenyl)ethanol .
Mode of Action
Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner . Indole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially 1-(2,5-Dimethoxyphenyl)ethanol, could affect a wide range of biochemical pathways.
Result of Action
Given its structural similarity to indole derivatives, it may have a broad spectrum of biological activities . .
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBAVBMMWYLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473071 | |
| Record name | 1-(2,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41038-40-8 | |
| Record name | 1-(2,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the stereochemistry of 1-(2,5-Dimethoxyphenyl)ethanol affect its biological activity?
A1: [] Research indicates that the two enantiomers of 1-(2,5-Dimethoxyphenyl)ethanol exhibit different pharmacological profiles. Specifically, the (R)-enantiomer of 2-amino-1-(2,5-dimethoxyphenyl)ethanol demonstrates significant activity as an alpha-adrenoceptor agonist, making it a potential candidate for treating conditions like urinary incontinence. [] This highlights the importance of stereoselective synthesis in drug development, as the desired biological activity often resides in a specific enantiomer.
Q2: What methods have been explored for the enantioselective synthesis of 1-(2,5-Dimethoxyphenyl)ethanol?
A2: [] Researchers have investigated several approaches for the asymmetric synthesis of 1-(2,5-Dimethoxyphenyl)ethanol enantiomers. One successful method involves the use of chiral auxiliaries in the reduction of prochiral bromoketones with borane-tetrahydrofuran complex, leading to bromoalcohols with high enantiomeric excess. [] Subsequent substitution of the bromine atom with an azide group, followed by reduction, yields the desired optically active amines. [] Another promising strategy involves the kinetic resolution of racemic esters derived from benzylic alcohols using enzymatic hydrolysis. [] This method has proven effective for resolving racemic 2-amino-1-(2,5-dimethoxyphenyl)ethanol, achieving high yields and enantiomeric excesses exceeding 97%. []
Q3: How does 1-(2,5-Dimethoxyphenyl)ethanol, specifically the compound ST-1059, impact cardiovascular function?
A3: [] Studies in spinally anesthetized, ganglion-blocked dogs demonstrate that ST-1059, a derivative of 1-(2,5-Dimethoxyphenyl)ethanol, acts as an alpha-adrenoceptor agonist, leading to increased cardiac output and a dose-dependent rise in arterial blood pressure. [] This effect is attributed to the compound's ability to constrict both capacitance vessels, enhancing venous return, and arterioles, increasing total peripheral resistance. [] These findings suggest that ST-1059 primarily targets postjunctional alpha1-adrenoceptors, similar to the effects observed with the selective alpha1-adrenoceptor agonist methoxamine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)


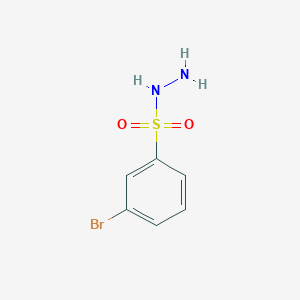
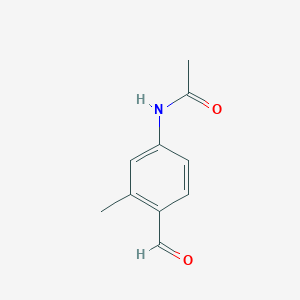
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)
